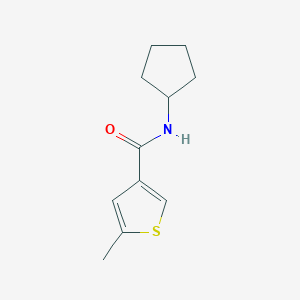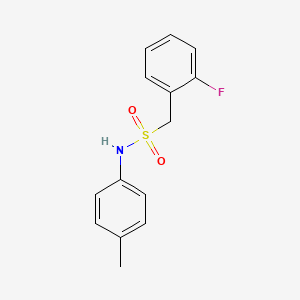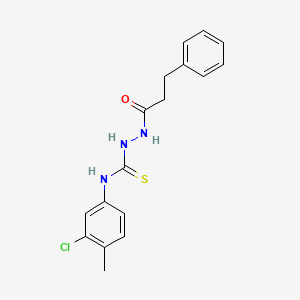
N-cyclopentyl-5-methyl-3-thiophenecarboxamide
Übersicht
Beschreibung
N-cyclopentyl-5-methyl-3-thiophenecarboxamide, also known as CP 55,940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic effects. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a critical role in regulating many physiological processes, including pain sensation, appetite, mood, and immune function. CP 55,940 has been shown to have a variety of effects on the body, including analgesic, anti-inflammatory, and anti-cancer properties.
Wirkmechanismus
N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system. Activation of these receptors by N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 leads to a variety of effects on the body, including pain relief, anti-inflammatory effects, and anti-cancer properties.
Biochemical and Physiological Effects:
N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 has a variety of biochemical and physiological effects on the body. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, leading to its analgesic and anti-inflammatory effects. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. In addition, N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 has been shown to inhibit the growth and proliferation of cancer cells, potentially through the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, allowing for precise modulation of the endocannabinoid system. It has also been extensively studied in animal models, allowing for the development of standardized protocols for its use. However, there are also limitations to its use in lab experiments. It is a synthetic compound and may not accurately reflect the effects of endocannabinoids produced naturally in the body. In addition, its effects may be influenced by factors such as route of administration, dose, and duration of exposure.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940. One area of interest is the development of novel analogs of N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 with improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the potential therapeutic effects of N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 in human clinical trials. Additionally, further research is needed to elucidate the mechanisms underlying the anti-cancer properties of N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 and to identify potential drug targets for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 has been widely studied for its potential therapeutic effects. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to have anti-inflammatory effects in animal models of inflammation, including arthritis and colitis. In addition, N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-6-9(7-14-8)11(13)12-10-4-2-3-5-10/h6-7,10H,2-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAIUPLKYOMFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-methylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-benzodioxol-5-yl)-N-mesityl-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4762099.png)
![2-[(4-methoxybenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4762110.png)
![N-(4-chlorophenyl)-5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4762118.png)

![dimethyl 1-(2-methoxyethyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4762141.png)
![3-({[2-(3-cyclopropyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4762146.png)


![methyl 2-chloro-5-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4762167.png)
![2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4762168.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4762179.png)
![2-iodo-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4762185.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4762198.png)
![ethyl 2-({[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4762201.png)